molecular formula C8H16S B14533448 4,4-Dimethylhex-5-ene-3-thiol CAS No. 62594-10-9

4,4-Dimethylhex-5-ene-3-thiol

Cat. No.: B14533448
CAS No.: 62594-10-9
M. Wt: 144.28 g/mol
InChI Key: HVRHJCRWELHOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylhex-5-ene-3-thiol is an organic compound characterized by the presence of a thiol group (-SH) and an alkene group (C=C) within its molecular structure. This compound is notable for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylhex-5-ene-3-thiol typically involves the thiol-ene reaction, a well-known method in organic chemistry. This reaction involves the addition of a thiol group to an alkene, resulting in the formation of a thioether. The reaction can be initiated by light, heat, or radical initiators, which form a thiyl radical species that propagates with the alkene functional group .

Industrial Production Methods: Industrial production of this compound may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of radical initiators and specific reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylhex-5-ene-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alkanes.

    Substitution: Thioethers.

Scientific Research Applications

4,4-Dimethylhex-5-ene-3-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylhex-5-ene-3-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in thiol-ene reactions, where the thiol group adds to an alkene to form a thioether. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylhex-5-ene-3-thiol is unique due to its combination of a thiol and an alkene group, which imparts distinct reactivity and potential applications in various fields. The presence of the thiol group allows for specific interactions and reactions that are not possible with similar compounds lacking this functional group.

Properties

CAS No.

62594-10-9

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

4,4-dimethylhex-5-ene-3-thiol

InChI

InChI=1S/C8H16S/c1-5-7(9)8(3,4)6-2/h6-7,9H,2,5H2,1,3-4H3

InChI Key

HVRHJCRWELHOSV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)C=C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.